![molecular formula C20H25N3O2 B1667151 N1-(2-aminophenyl)-N8-phenyloctanediamide CAS No. 537034-17-6](/img/structure/B1667151.png)
N1-(2-aminophenyl)-N8-phenyloctanediamide
Overview
Description
N1-(2-aminophenyl)-N8-phenyloctanediamide, also known as APOP, is a synthetic organic compound that has been studied for its various applications in scientific research. It is a derivative of octanediamide and is composed of two nitrogen-containing rings, one of which contains a phenyl group. APOP has a number of distinctive properties, such as its high solubility in water and its ability to form stable complexes with metal ions, making it a useful compound for various scientific applications.
Scientific Research Applications
- BML-210 is a novel histone deacetylase inhibitor (HDACI). HDACs play a crucial role in modifying histones and other proteins, impacting gene expression. BML-210 inhibits HDAC activity, leading to epigenetic reprogramming and altered gene expression .
- Acute myeloid leukemia (AML) and acute promyelocytic leukemia (APL) are hematopoietic malignancies. BML-210 has shown growth inhibition in leukemia cell lines (e.g., NB4) in a dose- and time-dependent manner .
- BML-210 promotes apoptosis (programmed cell death) in leukemia cells. Its proapoptotic effects contribute to reducing tumor cell viability .
- BML-210 induces differentiation in leukemia cell lines (e.g., HL-60 and K562). Cellular differentiation is essential for normal blood cell development .
- BML-210 has been shown to enhance frataxin expression in Friedreich’s ataxia (FRDA), a neurodegenerative disease associated with trinucleotide repeat expansion .
- Researchers have used BML-210 to study the function of class IIa HDACs. It blocks MEF2-dependent recruitment of HDAC4 to DNA, providing insights into epigenetic regulation .
Histone Deacetylase Inhibition
Leukemia Treatment
Apoptosis Induction
Differentiation Stimulation
Frataxin Expression Enhancement
Mechanistic Studies
Mechanism of Action
Target of Action
BML-210, also known as N1-(2-aminophenyl)-N8-phenyloctanediamide, is a potent inhibitor of Histone Deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function plays a key role in gene expression regulation .
Mode of Action
BML-210 interacts with its primary targets, HDACs, and inhibits their activity . Specifically, it can inhibit the HDAC4-VP16-driven reporter signal . BML-210 also has a specific disruptive effect on the interaction between HDAC4 and Myocyte Enhancer Factor-2 (MEF2) . This disruption leads to changes in gene expression .
Biochemical Pathways
The inhibition of HDACs by BML-210 affects various biochemical pathways. It influences gene expression by altering the acetylation status of histones . This can lead to wide-ranging effects in cancer, cell differentiation, and other aspects of gene expression regulation . BML-210 also inhibits the deacetylation of the transcription factor FOXO3 by mammalian SIRT1 in cells oxidatively stressed by hydrogen peroxide .
Pharmacokinetics
BML-210 is soluble in DMSO up to 50 mM and in ethanol up to 25 mM (with warming), which suggests good bioavailability . .
Result of Action
BML-210’s action results in several molecular and cellular effects. It inhibits cell growth and induces apoptosis in a dose- and time-dependent manner . It also increases the proportion of cells in the G0/G1 phase . Moreover, BML-210 displays antitumor activities in orthotopic mammary tumors in mice .
Action Environment
properties
IUPAC Name |
N'-(2-aminophenyl)-N-phenyloctanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c21-17-12-8-9-13-18(17)23-20(25)15-7-2-1-6-14-19(24)22-16-10-4-3-5-11-16/h3-5,8-13H,1-2,6-7,14-15,21H2,(H,22,24)(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLHBLWLFUFFDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429496 | |
Record name | BML-210 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-aminophenyl)-N8-phenyloctanediamide | |
CAS RN |
537034-17-6 | |
Record name | N1-(2-Aminophenyl)-N8-phenyloctanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537034-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BML-210 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537034176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BML-210 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 537034-17-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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